molecular formula C12H15BrO2 B14833413 1-Bromo-4-cyclopropoxy-2-isopropoxybenzene

1-Bromo-4-cyclopropoxy-2-isopropoxybenzene

Katalognummer: B14833413
Molekulargewicht: 271.15 g/mol
InChI-Schlüssel: JLLCSHHUBGICSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4-cyclopropoxy-2-isopropoxybenzene is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and an isopropoxy group attached to a benzene ring. It is used in various chemical syntheses and research applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 1-Bromo-4-cyclopropoxy-2-isopropoxybenzene can be achieved through several methods. One common approach involves the bromination of a suitable precursor, such as 4-cyclopropoxy-2-isopropoxybenzene, using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications.

Analyse Chemischer Reaktionen

1-Bromo-4-cyclopropoxy-2-isopropoxybenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropoxy and isopropoxy derivatives with reduced aromaticity.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-2-isopropoxybenzene as a major product.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-cyclopropoxy-2-isopropoxybenzene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Bromo-4-cyclopropoxy-2-isopropoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom in the compound can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This interaction can lead to the modification of the target molecule’s structure and function, resulting in various biological and chemical effects.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-cyclopropoxy-2-isopropoxybenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromine, cyclopropoxy, and isopropoxy groups, which provide a distinct set of chemical properties and reactivity patterns.

Eigenschaften

Molekularformel

C12H15BrO2

Molekulargewicht

271.15 g/mol

IUPAC-Name

1-bromo-4-cyclopropyloxy-2-propan-2-yloxybenzene

InChI

InChI=1S/C12H15BrO2/c1-8(2)14-12-7-10(5-6-11(12)13)15-9-3-4-9/h5-9H,3-4H2,1-2H3

InChI-Schlüssel

JLLCSHHUBGICSW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=CC(=C1)OC2CC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.